molecular formula C6H3BrClN3 B597249 6-Bromo-8-chloroimidazo[1,2-a]pyrazine CAS No. 1208083-37-7

6-Bromo-8-chloroimidazo[1,2-a]pyrazine

Cat. No.: B597249
CAS No.: 1208083-37-7
M. Wt: 232.465
InChI Key: QIRIACFCTBDGFD-UHFFFAOYSA-N
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Description

6-Bromo-8-chloroimidazo[1,2-a]pyrazine: is a heterocyclic compound with the molecular formula C6H3BrClN3 and a molecular weight of 232.47 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to an imidazo[1,2-a]pyrazine ring system. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromo-3-chloropyrazine with an appropriate imidazole derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-chloroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 6-Bromo-8-chloroimidazo[1,2-a]pyrazine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials and catalysts .

Biology: In biological research, this compound is used to study the interactions of heterocyclic compounds with biological macromolecules. It is also employed in the design of bioactive molecules for potential therapeutic applications .

Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities. It is used in the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the manufacture of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

  • 6-Bromo-8-chloroimidazo[1,2-a]pyridine
  • 6-Bromo-8-chloroimidazo[1,2-a]pyrimidine
  • 6-Bromo-8-chloroimidazo[1,2-a]triazine

Uniqueness: 6-Bromo-8-chloroimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms on the imidazo[1,2-a]pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

6-bromo-8-chloroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRIACFCTBDGFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C(C2=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672055
Record name 6-Bromo-8-chloroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208083-37-7
Record name 6-Bromo-8-chloroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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